molecular formula C15H20O4 B8266643 Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate

Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate

Cat. No. B8266643
M. Wt: 264.32 g/mol
InChI Key: YXTQDIKNBLWVJF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Crystal Structure Analysis

  • Study: The compound diethyl 4•8-dimethy•-2•3;6•7-dibenz•-9-•xabicyc••[3.3.•]n•na-2•6-diene-4•8-dicarb•xy•ate, derived from ethyl 2-formyl-2-phenylpropionate, was analyzed for its crystal structure. It exhibits a unique conformation influenced by an epoxy bridge and diene moieties, indicating potential for complex molecular architecture (Chen et al., 1978).

2. Photochromism in Pyrazole Derivatives

  • Study: Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate demonstrated photochromism, changing color upon light irradiation. This suggests potential applications in materials science and photonics (Yokoyama et al., 2004).

3. Synthesis of Complex Organic Compounds

  • Study: A research focused on synthesizing complex organic molecules, including ethyl 2-(2,4-dimethylphenoxy)acetate, for studying antibiotic effects and lipoxygenase activity. This illustrates its versatility in synthetic chemistry and pharmacology (Rasool et al., 2016).

4. Chemical Transformations and Polymerization

  • Study: Ethyl 2-[1-(trimethylsilylperoxy)ethyl]propenoate, a related compound, was used in radical polymerizations, highlighting its role in advanced material synthesis and polymer chemistry (Colombani et al., 1996).

5. Synthesis of Anti-HIV Compounds

  • Study: Derivatives of ethyl 2-(3,5-dimethylphenoxy)ethyl were synthesized and demonstrated anti-HIV-1 activity. This indicates its potential in medicinal chemistry for developing antiviral agents (Novikov et al., 2004).

6. Development of Novel Anti-inflammatory Agents

  • Study: Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was synthesized and characterized for potential anti-inflammatory and antidyslipidemic properties, demonstrating its application in drug development (Navarrete-Vázquez et al., 2011).

7. Anti-juvenile Hormone Agent

  • Study: Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a compound structurally related to ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate, showed potential as an anti-juvenile hormone agent, indicating its use in entomology and pest control (Ishiguro et al., 2003).

properties

IUPAC Name

ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-6-18-14(17)15(4,5)19-13-10(2)7-12(9-16)8-11(13)3/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTQDIKNBLWVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=C(C=C(C=C1C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 3,5-Dimethyl-4-hydroxybenzaldehyde (20 g, 0.133 mol) in 3-Methyl-2-butanone (400 mL) was treated with Cs2CO3 (86.9 g, 2 eq.) and Ethyl-2-bromoisobutyrate (39.2 L, 2 eq.). The resulting mixture was stirred at reflux for 36 hours. After cooling to rt the reaction mixture was filtered off. The cake was washed with ethyl acetate. The filtrate was evaporated off and the residue was diluted with ethyl acetate (1 L), washed with water (500 mL) and then with NaOH 1N (500 mL). The organic layer was drying over Na2SO4 and filtration evaporation gave the title compound (31.8 g, 0.12 mol) as a brown oil in a 90% yield.
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39.2 L
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400 mL
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90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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